molecular formula C12H9F2N B13337449 2-[4-(Difluoromethyl)phenyl]pyridine

2-[4-(Difluoromethyl)phenyl]pyridine

Katalognummer: B13337449
Molekulargewicht: 205.20 g/mol
InChI-Schlüssel: WLVFOKDTYBNZAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Difluoromethyl)phenyl]pyridine is a chemical compound with the molecular formula C12H9F2N It is a derivative of pyridine, where a difluoromethyl group is attached to the phenyl ring at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Difluoromethyl)phenyl]pyridine typically involves the difluoromethylation of pyridine derivatives. One common method is the reaction of 4-bromophenylpyridine with difluoromethylating agents under specific conditions. The reaction often requires the presence of a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[4-(Difluoromethyl)phenyl]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-[4-(Difluoromethyl)phenyl]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[4-(Difluoromethyl)phenyl]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-[4-(Difluoromethyl)phenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research fields .

Eigenschaften

Molekularformel

C12H9F2N

Molekulargewicht

205.20 g/mol

IUPAC-Name

2-[4-(difluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H9F2N/c13-12(14)10-6-4-9(5-7-10)11-3-1-2-8-15-11/h1-8,12H

InChI-Schlüssel

WLVFOKDTYBNZAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.